![molecular formula C6H5N3S B081154 Thieno[2,3-d]pyrimidin-4-amine CAS No. 14080-56-9](/img/structure/B81154.png)
Thieno[2,3-d]pyrimidin-4-amine
Übersicht
Beschreibung
Thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused ring system consisting of a thiophene ring and a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of thieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . Another approach involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, with appropriate optimization of reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Thieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form thieno[2,3-d]pyrimidin-4-one derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents at the amino group or other positions on the ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include thieno[2,3-d]pyrimidin-4-one derivatives, dihydrothieno[2,3-d]pyrimidin-4-amines, and various substituted thieno[2,3-d]pyrimidin-4-amines .
Wissenschaftliche Forschungsanwendungen
Thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of thieno[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: This compound targets enzymes such as cytochrome bd oxidase in Mycobacterium tuberculosis, inhibiting its activity and thereby affecting the bacterium’s energy metabolism.
Pathways Involved: The inhibition of cytochrome bd oxidase disrupts the electron transport chain, leading to reduced ATP production and bacterial cell death.
Vergleich Mit ähnlichen Verbindungen
Thieno[3,2-d]pyrimidin-4-amine: Similar in structure but differs in the position of the thiophene ring fusion.
Thieno[3,4-b]pyridine: Another related compound with a different ring fusion pattern.
Uniqueness: Thieno[2,3-d]pyrimidin-4-amine is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. Its ability to inhibit cytochrome bd oxidase makes it particularly valuable in the development of new antimicrobial agents .
Biologische Aktivität
Thieno[2,3-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activities, including anticancer, antimicrobial, and other therapeutic potentials, supported by data tables and case studies.
Overview of this compound
This compound is characterized by a fused thieno and pyrimidine ring structure, which contributes to its unique pharmacological properties. The compound serves as a scaffold for various derivatives that have shown promising biological activities.
Anticancer Activity
Numerous studies have investigated the anticancer potential of this compound derivatives against various cancer cell lines.
Case Studies and Findings
-
MCF-7 and MDA-MB-231 Cell Lines :
- A study synthesized several derivatives and tested their anti-proliferative effects on MCF-7 (human breast cancer) and MDA-MB-231 cells. Compound 3 exhibited the highest potency with an IC50 of 0.045 μM against MCF-7 cells, indicating strong selectivity and efficacy .
- Another derivative demonstrated significant inhibition of cell growth in both MCF-7 and MDA-MB-231 lines, suggesting the potential for development into targeted therapies for breast cancer .
- Non-Small Cell Lung Cancer :
Antimicrobial Activity
Thieno[2,3-d]pyrimidin-4-amines also exhibit notable antimicrobial properties.
Antibacterial and Antifungal Studies
- Antibacterial Activity :
Compound | Bacteria Tested | MIC (μM) |
---|---|---|
5a | Staphylococcus aureus | 12 |
5b | Escherichia coli | 15 |
5c | Pseudomonas aeruginosa | 20 |
- Antifungal Activity :
The mechanism by which thieno[2,3-d]pyrimidin-4-amines exert their biological effects is still under investigation. However, it is hypothesized that their ability to interact with key cellular pathways involved in proliferation and apoptosis contributes to their anticancer effects.
Molecular Docking Studies
Recent studies have utilized molecular docking to predict interactions between thieno[2,3-d]pyrimidin derivatives and target proteins such as EGFR (Epidermal Growth Factor Receptor). These studies suggest that modifications to the thieno[2,3-d]pyrimidine scaffold can enhance binding affinity and selectivity for these targets .
Eigenschaften
IUPAC Name |
thieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTQGJLVGDSCLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=NC=NC(=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80401415 | |
Record name | thieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14080-56-9 | |
Record name | Thieno[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=14080-56-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | thieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80401415 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | thieno[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What kind of biological activities have been reported for Thieno[2,3-d]pyrimidin-4-amine derivatives?
A1: this compound derivatives have shown promising antitumor [, , ] and antiviral activities []. Specifically, they have demonstrated efficacy against various cancer cell lines including BCG-823 (gastric cancer) [], MCF-7 (breast cancer) [], A549 (lung cancer) [], CT26 (colon cancer) [], and HepG2 (liver cancer) [], as well as against Hepatitis C virus (HCV) []. Additionally, some derivatives exhibit potent activity against non-replicative Mycobacterium tuberculosis [].
Q2: What are the structural features of this compound derivatives that influence their antitumor activity?
A2: Research suggests that the enantiomeric form and the substituent at the 4-amino position of the this compound scaffold play crucial roles in antitumor activity. For instance, the R-enantiomer of N-(1-phenylethyl)-2-trifluoromethyl-6,7-dihydro-5H-cyclopenta[4,5]this compound displayed higher activity against the MCF-7 cell line compared to its S-enantiomer []. Additionally, modifications at the N-aryl position of 5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4-amines significantly impacted their cytotoxicity against A549, CT26, and HepG2 cell lines [].
Q3: How does the this compound derivative IB-32 inhibit Hepatitis C virus replication?
A3: IB-32, a this compound derivative, inhibits HCV replication primarily by suppressing the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3) []. STAT3 is a cellular factor essential for HCV replication, making it a viable therapeutic target. This inhibitory effect on STAT3 phosphorylation makes IB-32 a potential candidate for both antiviral and anticancer therapies.
Q4: What are the common synthetic approaches for producing this compound derivatives?
A4: Several synthetic routes have been explored for this compound derivatives. One approach involves nucleophilic substitution of 4-chloro-Thieno[2,3-d]pyrimidine derivatives with various amines [, ]. Another method employs a one-pot, four-component reaction using a ketone, malononitrile, sulfur (S8), and formamide in the presence of a Na2HPO4 catalyst [, , , ]. This latter approach offers a more efficient and atom-economical alternative to traditional multi-step syntheses.
Q5: Have any studies investigated the structure-activity relationship of this compound derivatives as EGFR inhibitors?
A5: Yes, research has focused on modifying 6-bromo[2,3-d]thienopyrimidines via Heck coupling reactions to develop new EGFR inhibitors []. This study highlighted the influence of the catalyst, solvent, base, and additives on the Heck coupling efficiency. The results indicated that incorporating acrylate moieties onto the Thieno[2,3-d]pyrimidine scaffold holds promise for designing potent and selective EGFR inhibitors.
Q6: Are there any established methods for synthesizing this compound libraries?
A6: Yes, microwave-assisted synthesis has proven effective for generating diverse libraries of furo- and this compound derivatives [, ]. This method provides several advantages, including shorter reaction times, higher yields, and the potential for automation, making it suitable for high-throughput screening and drug discovery efforts.
Q7: Are there any available analytical methods to characterize and quantify this compound derivatives?
A7: While specific analytical methods are not detailed in the provided research, scientists commonly employ techniques like single-crystal X-ray diffraction to determine the structures of newly synthesized this compound derivatives [, ]. Additionally, spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are routinely used for structural characterization and purity assessment.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.